Cas no 125904-07-6 (4-Chloro-2-(thiophen-2-yl)pyrimidine)

4-Chloro-2-(thiophen-2-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a chlorine atom at the 4-position and a thiophene ring at the 2-position. This structure imparts versatility as a key intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of active ingredients. The chloro group enhances reactivity, facilitating further functionalization via nucleophilic substitution or cross-coupling reactions. Its thiophene moiety contributes to electronic modulation, making it valuable in designing compounds with tailored properties. The compound exhibits stability under standard handling conditions, ensuring reliable performance in synthetic applications. Its well-defined reactivity profile and structural features make it a preferred choice for researchers in medicinal and materials chemistry.
4-Chloro-2-(thiophen-2-yl)pyrimidine structure
125904-07-6 structure
Product name:4-Chloro-2-(thiophen-2-yl)pyrimidine
CAS No:125904-07-6
MF:C8H5ClN2S
MW:196.656698942184
CID:5558314

4-Chloro-2-(thiophen-2-yl)pyrimidine Chemical and Physical Properties

Names and Identifiers

    • 4-Chloro-2-(2-thienyl)pyrimidine
    • 4-Chloro-2-(thiophen-2-yl)pyrimidine
    • Inchi: 1S/C8H5ClN2S/c9-7-3-4-10-8(11-7)6-2-1-5-12-6/h1-5H
    • InChI Key: JTAJSQVNEHFJCI-UHFFFAOYSA-N
    • SMILES: C1(C2SC=CC=2)=NC=CC(Cl)=N1

4-Chloro-2-(thiophen-2-yl)pyrimidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
C251131-100mg
4-Chloro-2-(thiophen-2-yl)pyrimidine
125904-07-6
100mg
$ 95.00 2022-04-01
TRC
C251131-1g
4-Chloro-2-(thiophen-2-yl)pyrimidine
125904-07-6
1g
$ 570.00 2022-04-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1655802-1g
4-Chloro-2-(thiophen-2-yl)pyrimidine
125904-07-6 98%
1g
¥17482.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1655802-250mg
4-Chloro-2-(thiophen-2-yl)pyrimidine
125904-07-6 98%
250mg
¥4662.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1655802-500mg
4-Chloro-2-(thiophen-2-yl)pyrimidine
125904-07-6 98%
500mg
¥9324.00 2024-08-09
TRC
C251131-500mg
4-Chloro-2-(thiophen-2-yl)pyrimidine
125904-07-6
500mg
$ 365.00 2022-04-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1655802-2.5g
4-Chloro-2-(thiophen-2-yl)pyrimidine
125904-07-6 98%
2.5g
¥21212.00 2024-08-09

4-Chloro-2-(thiophen-2-yl)pyrimidine Related Literature

Additional information on 4-Chloro-2-(thiophen-2-yl)pyrimidine

4-Chloro-2-(thiophen-2-yl)pyrimidine (CAS No. 125904-07-6): An Overview of Its Structure, Synthesis, and Applications in Medicinal Chemistry

4-Chloro-2-(thiophen-2-yl)pyrimidine (CAS No. 125904-07-6) is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This compound belongs to the class of pyrimidines, which are widely studied for their diverse pharmacological effects, including antiviral, antibacterial, and anticancer activities.

The molecular structure of 4-Chloro-2-(thiophen-2-yl)pyrimidine consists of a pyrimidine ring substituted with a chlorine atom at the 4-position and a thiophene ring at the 2-position. The presence of these functional groups imparts specific chemical and biological properties to the molecule, making it a valuable candidate for various applications in drug discovery and development.

In recent years, there has been a growing interest in the synthesis and biological evaluation of 4-Chloro-2-(thiophen-2-yl)pyrimidine. Several synthetic routes have been reported in the literature, each offering unique advantages in terms of yield, purity, and scalability. One common approach involves the reaction of 2-chloropyrimidine with thiophene derivatives under appropriate conditions. This method has been optimized to achieve high yields and purity levels, making it suitable for large-scale production.

The biological activities of 4-Chloro-2-(thiophen-2-yl)pyrimidine have been extensively studied. Research has shown that this compound exhibits potent antiviral activity against a range of viral pathogens, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). The mechanism of action is believed to involve the inhibition of viral replication through interference with key viral enzymes or pathways.

Beyond its antiviral properties, 4-Chloro-2-(thiophen-2-yl)pyrimidine has also demonstrated promising anticancer activity. Studies have reported that this compound can selectively inhibit the growth of various cancer cell lines, including those derived from breast, lung, and colon cancers. The anticancer effects are attributed to its ability to induce apoptosis and disrupt cell cycle progression in cancer cells.

In addition to its direct biological activities, 4-Chloro-2-(thiophen-2-yl)pyrimidine serves as an important building block for the synthesis of more complex molecules with enhanced pharmacological profiles. Derivatives of this compound have been synthesized by introducing additional functional groups or substituents at various positions on the pyrimidine ring. These modifications can significantly alter the physicochemical properties and biological activities of the resulting molecules, leading to improved drug candidates for various therapeutic applications.

The potential applications of 4-Chloro-2-(thiophen-2-yl)pyrimidine extend beyond traditional medicinal chemistry. Recent studies have explored its use as a scaffold for the development of novel materials with unique optical and electronic properties. For example, derivatives of this compound have been used to create organic semiconductors and luminescent materials for use in optoelectronic devices.

In conclusion, 4-Chloro-2-(thiophen-2-yl)pyrimidine (CAS No. 125904-07-6) is a versatile compound with significant potential in various fields of research and development. Its unique structural features and diverse biological activities make it an attractive candidate for further investigation and application in drug discovery, materials science, and other related areas. Ongoing research is expected to uncover new insights into its mechanisms of action and identify additional therapeutic uses for this promising molecule.

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